molecular formula C41H47N7O6S B12377713 Ctsl/B-IN-1

Ctsl/B-IN-1

Cat. No.: B12377713
M. Wt: 765.9 g/mol
InChI Key: VUKDOSJSMSLHFQ-WFAVMJPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ctsl/B-IN-1 is a small-molecule inhibitor targeting cathepsin L (CTSL) and cathepsin B (CTSB), cysteine proteases belonging to the papain superfamily. These enzymes play critical roles in protein degradation, autophagy, and cellular signaling. This compound is designed to covalently bind the catalytic cysteine residue in the active site of CTSL and CTSB, thereby inhibiting their proteolytic activity. Structural studies of related inhibitors (e.g., K777 and E64d) reveal a conserved binding mechanism involving covalent adduct formation with the enzymes’ catalytic cysteine .

Therapeutic applications of this compound focus on fibrosis and autophagy-related diseases, as highlighted in patent literature . Unlike other cathepsin inhibitors explored in oncology, this compound is explicitly restricted from cancer therapy, emphasizing its niche in non-oncological pathologies.

Properties

Molecular Formula

C41H47N7O6S

Molecular Weight

765.9 g/mol

IUPAC Name

2-[4-[[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperazin-1-yl]ethyl 4-(diaminomethylideneamino)benzoate

InChI

InChI=1S/C41H47N7O6S/c42-40(43)45-34-20-17-33(18-21-34)39(50)54-28-27-47-23-25-48(26-24-47)41(51)46-37(30-32-12-6-2-7-13-32)38(49)44-35(19-16-31-10-4-1-5-11-31)22-29-55(52,53)36-14-8-3-9-15-36/h1-15,17-18,20-22,29,35,37H,16,19,23-28,30H2,(H,44,49)(H,46,51)(H4,42,43,45)/b29-22+/t35-,37-/m0/s1

InChI Key

VUKDOSJSMSLHFQ-WFAVMJPPSA-N

Isomeric SMILES

C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC4=CC=CC=C4)/C=C/S(=O)(=O)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC4=CC=CC=C4)C=CS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ctsl/B-IN-1 primarily undergoes inhibition reactions where it binds covalently to the active sites of cathepsin L and cathepsin B. This binding prevents the cleavage of viral spike proteins, thereby blocking viral entry into host cells .

Common Reagents and Conditions

The synthesis of this compound involves the use of α-ketoamide compounds, which are known for their ability to form covalent bonds with cysteine proteases. The reaction conditions typically include controlled temperature and pH to ensure optimal binding and inhibition .

Major Products Formed

The major product formed from the reaction of this compound with cathepsin L and cathepsin B is a stable inhibitor-protease complex, which effectively blocks the proteolytic activity of these enzymes .

Mechanism of Action

Ctsl/B-IN-1 exerts its effects by covalently binding to the active sites of cathepsin L and cathepsin B. This binding prevents the cleavage of viral spike proteins, thereby blocking the entry of the virus into host cells. The molecular targets of this compound include the cysteine residues in the active sites of these proteases, which are crucial for their enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ctsl/B-IN-1 with two structurally and functionally analogous inhibitors, K777 (MDL 28170) and E64d , based on structural data, mechanism, and therapeutic scope.

Table 1: Comparative Analysis of this compound, K777, and E64d

Parameter This compound K777 (MDL 28170) E64d
Target Enzymes CTSB, CTSL CTSB, CTSL CTSB, CTSL
Mechanism Covalent binding Covalent (vinyl sulfone) Covalent (epoxide)
Selectivity Dual inhibitor Broad-spectrum Broad-spectrum
Key Structural Feature Reactive electrophilic group (assumed) Vinyl sulfone moiety Epoxide group
Therapeutic Use Fibrosis, autophagy diseases Viral entry inhibition (e.g., SARS-CoV-2) Neurodegenerative research

Key Findings and Contrasts

Structural and Mechanistic Similarities

  • All three compounds inhibit CTSB and CTSL via covalent modification of the catalytic cysteine. Crystal structures of K777 and E64d bound to CTSL/B demonstrate precise interactions in the enzymes’ substrate-binding cleft, with electron density maps confirming covalent adduct formation .
  • K777’s vinyl sulfone group and E64d’s epoxide moiety are critical for irreversible inhibition. This compound likely employs a similar reactive group, though its exact structure remains undisclosed in available literature.

For example, E64d also inhibits calpain, limiting its specificity . this compound is hypothesized to have enhanced selectivity for CTSB/L, as inferred from its patent-specified exclusion of cancer applications, which may reflect optimized targeting to minimize toxicity .

Therapeutic Applications

  • K777 : Investigated for blocking SARS-CoV-2 viral entry by inhibiting CTSL-mediated spike protein processing .
  • E64d : Used in autophagy studies to block lysosomal proteolysis, with applications in neurodegenerative disease models.
  • This compound : Focused on fibrosis and autophagy dysregulation, distinguishing it from broader research tools like K777 and E64d .

Research Implications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.